molecular formula C6H6ClN3S B1435674 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile CAS No. 1803581-29-4

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile

Cat. No. B1435674
CAS RN: 1803581-29-4
M. Wt: 187.65 g/mol
InChI Key: JOVYHFPHLNRTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile (CDMT) is a novel and promising compound with a wide range of potential applications in scientific research. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and many other potential applications.

Scientific Research Applications

1. Spectroscopic Characterization and Nonlinear Optical Properties

  • Spectroscopic Analysis : The compound's structural parameters were analyzed using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods, demonstrating its potential in spectroscopic applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
  • Nonlinear Optical (NLO) Properties : This study also investigated the NLO properties of molecules similar to 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile, indicating its relevance in the field of NLO materials.

2. Synthesis of Novel Compounds and Antimicrobial Agents

  • Novel Thiazole Derivatives : A study focused on synthesizing new thiazole derivatives incorporating pyridine moiety. The novel thiazoles showed potential as antimicrobial agents, highlighting the versatility of similar compounds in drug discovery (Khidre & Radini, 2021).

3. Synthesis of New 2-(Oxiran-2-yl)-1,3-oxazoles

  • Chemical Synthesis : The synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles using a compound structurally related to 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile was reported. This highlights the compound's utility in synthesizing novel organic structures (Shablykin, Volosheniuk, & Brovarets, 2018).

4. Development of Pyrrolo[2,1-b]thiazoles

5. Fluorescent Probes and Biomolecule Detection

  • Fluorescent Probes : A study on a compound structurally similar to 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile reported its efficient two-photon absorption, making it valuable for biomolecules detection and potentially in cancer diagnosis and treatment (Echevarria, Moreno, Camacho, Salazar, & Hernández, 2012).

properties

IUPAC Name

4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3S/c1-10(2)6-9-5(7)4(3-8)11-6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVYHFPHLNRTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(S1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225303
Record name 5-Thiazolecarbonitrile, 4-chloro-2-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile

CAS RN

1803581-29-4
Record name 5-Thiazolecarbonitrile, 4-chloro-2-(dimethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarbonitrile, 4-chloro-2-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile
Reactant of Route 3
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile
Reactant of Route 4
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile
Reactant of Route 6
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.